molecular formula C22H32O3 B585546 (±)16(17)-EpDPA CAS No. 155073-46-4

(±)16(17)-EpDPA

货号 B585546
CAS 编号: 155073-46-4
分子量: 344.5
InChI 键: BCTXZWCPBLWCRV-QCAYAECISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(±)16(17)-EpDPA” is an oxylipin and a metabolite of adrenic acid . It is produced from cytochrome P450 epoxygenase action on docosahexaenoic acid (DHA) . It induces dilation of isolated porcine arterioles .

科学研究应用

然而,为了协助您进行科学研究,以下是一些可能间接相关或有用的论文见解:

  1. 肺癌中p16(INK4a)启动子高甲基化的差异频率:这项研究调查了慢性吸烟者和肺癌患者遗传变化的频率。虽然与"(±)16(17)-EpDPA"没有直接关联,但它提供了关于肺癌遗传变化的见解,这对于癌症治疗研究可能有用(Kersting et al., 2000)

  2. Ethernet PON和IEEE 802.16宽带接入网络的融合:本文讨论了光网络与无线通信的整合。虽然没有涉及"(±)16(17)-EpDPA",但所讨论的技术和技术可能适用于研究环境,特别是在数据传输和网络基础设施方面(Yang et al., 2009)

  3. 人类亚硫酸盐氧化酶钼中心的结构研究:这项研究侧重于对人类亚硫酸盐氧化酶突变体的电子顺磁共振(EPR)研究,可能提供关于复杂分子结构研究的方法见解,可能适用于"(±)16(17)-EpDPA"的研究(Astashkin et al., 2008)

  4. 转化流行病学的出现:本文讨论了流行病学在转化研究中的应用,可能为将基础科学研究的发现应用于临床环境提供框架,可能包括与"(±)16(17)-EpDPA"相关的发现(Khoury et al., 2010)

  5. 窄线宽电子自旋量子比特的光自旋极化:这项研究,虽然不直接相关,但可能提供关于光谱学中先进技术的见解,可能有助于研究类似"(±)16(17)-EpDPA"的化合物的分子结构和行为(Qiu et al., 2022)

属性

{ "Design of the Synthesis Pathway": "The synthesis of (±)16(17)-EpDPA can be achieved through a multi-step process involving the protection and deprotection of various functional groups. The key steps involve the formation of a cyclic intermediate through a Wittig reaction and subsequent reduction of the resulting aldehyde to an alcohol. This intermediate is then subjected to a series of reactions to produce the final product.", "Starting Materials": ["Methyl 2-(bromomethyl)-3-oxopentanoate", "Methyl 2-(chloromethyl)-3-oxopentanoate", "Sodium hydride", "Triethyl phosphonoacetate", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Ethanol", "Diethyl ether", "Tetrahydrofuran", "Acetone", "Hexanes"], "Reaction": ["Step 1: React Methyl 2-(bromomethyl)-3-oxopentanoate with sodium hydride in dry tetrahydrofuran to form the corresponding enolate ion.", "Step 2: Add triethyl phosphonoacetate to the reaction mixture and heat to form the Wittig reagent.", "Step 3: React the Wittig reagent with Methyl 2-(chloromethyl)-3-oxopentanoate to form the cyclic intermediate.", "Step 4: Reduce the aldehyde group in the cyclic intermediate using sodium borohydride in methanol to form the alcohol.", "Step 5: Deprotect the alcohol using sodium hydroxide in ethanol to remove the methyl ester group.", "Step 6: Acidify the reaction mixture with hydrochloric acid and extract the product using diethyl ether.", "Step 7: Purify the product using column chromatography with a mixture of acetone and hexanes as the eluent."] }

CAS 编号

155073-46-4

分子式

C22H32O3

分子量

344.5

InChI

InChI=1S/C22H32O3/c1-2-3-14-17-20-21(25-20)18-15-12-10-8-6-4-5-7-9-11-13-16-19-22(23)24/h3,5-8,11-15,20-21H,2,4,9-10,16-19H2,1H3,(H,23,24)/b7-5-,8-6-,13-11-,14-3-,15-12-/t20-,21+/m1/s1

InChI 键

BCTXZWCPBLWCRV-QCAYAECISA-N

SMILES

CC/C=CC[C@@H]1[C@@H](O1)C/C=CC/C=CC/C=CC/C=CCCC(O)=O

同义词

(±)16,17 EDP; (±)16,17-epoxy Docosapentaenoic Acid; (±)16,17-epoxy DPA; (±)16,17-EpDPE

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(±)16(17)-EpDPA
Reactant of Route 2
Reactant of Route 2
(±)16(17)-EpDPA
Reactant of Route 3
(±)16(17)-EpDPA
Reactant of Route 4
(±)16(17)-EpDPA
Reactant of Route 5
(±)16(17)-EpDPA
Reactant of Route 6
Reactant of Route 6
(±)16(17)-EpDPA

Q & A

Q1: The research mentions that inhibiting soluble epoxide hydrolase (sEH) with TPPU led to an increase in (±)16(17)-EpDPA levels in the hippocampus. What is the significance of this finding in relation to seizure activity?

A1: While the exact mechanisms are still under investigation, the research suggests that (±)16(17)-EpDPA, alongside other epoxy fatty acids like EETs, may play a role in reducing seizure activity. This is supported by the observed increase in (±)16(17)-EpDPA levels alongside a decrease in seizure frequency in the TPPU-treated group []. Further research is needed to understand the precise mechanisms by which (±)16(17)-EpDPA might exert anti-seizure effects.

Q2: The study focuses on several epoxy fatty acids. What is the connection between (±)16(17)-EpDPA and the more prominently mentioned EETs in the context of sEH inhibition?

A2: Both (±)16(17)-EpDPA and EETs are substrates of sEH, the enzyme targeted by the TPPU treatment []. Inhibiting sEH leads to increased levels of both (±)16(17)-EpDPA and EETs, suggesting a potential combined contribution to the observed anti-seizure effects. This highlights the complexity of epoxy fatty acid signaling and warrants further investigation into the individual and synergistic roles of these molecules in seizure modulation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。